molecular formula C11H8BrClN2 B1412853 5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine CAS No. 1817741-81-3

5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine

Cat. No.: B1412853
CAS No.: 1817741-81-3
M. Wt: 283.55 g/mol
InChI Key: ARTDOHKUOIPFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine is a heterocyclic aromatic compound that contains both bromine and chlorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine typically involves the following steps:

    Nucleophilic Acyl Substitution: This step involves the reaction of a suitable pyridine derivative with a brominating agent to introduce the bromine atom at the 5-position.

    Cyclization: The intermediate product undergoes cyclization to form the pyridine ring structure.

    Substitution Reaction:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to remove the bromine or chlorine substituents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyridine: Similar in structure but lacks the 4-chloro-phenyl group.

    6-Bromo-2-aminopyridine: Similar but lacks the 4-chloro-phenyl group and has an amino group at the 2-position.

Uniqueness

5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine is unique due to the presence of both bromine and chlorine substituents, as well as the 4-chloro-phenyl group. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-bromo-6-(4-chlorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClN2/c12-9-5-6-10(14)15-11(9)7-1-3-8(13)4-2-7/h1-6H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTDOHKUOIPFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=N2)N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine
Reactant of Route 3
Reactant of Route 3
5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine
Reactant of Route 4
Reactant of Route 4
5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine
Reactant of Route 5
Reactant of Route 5
5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine
Reactant of Route 6
Reactant of Route 6
5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.